methyl}-4-methylphenyl)-6-(hydroxymethyl)oxane-3,4,5-triol CAS No. 1951467-29-0](/img/new.no-structure.jpg)
(2S,3R,4R,5S,6R)-2-(3-{[5-(4-fluorophenyl)thiophen-2-yl](hydroxy)methyl}-4-methylphenyl)-6-(hydroxymethyl)oxane-3,4,5-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2S,3R,4R,5S,6R)-2-(3-{[5-(4-fluorophenyl)thiophen-2-yl](hydroxy)methyl}-4-methylphenyl)-6-(hydroxymethyl)oxane-3,4,5-triol is a useful research compound. Its molecular formula is C24H25FO6S and its molecular weight is 460.5 g/mol. The purity is usually 95.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (2S,3R,4R,5S,6R)-2-(3-{5-(4-fluorophenyl)thiophen-2-ylmethyl}-4-methylphenyl)-6-(hydroxymethyl)oxane-3,4,5-triol is a derivative of the SGLT2 inhibitor class of drugs. This compound has garnered attention for its potential therapeutic applications in diabetes management and other metabolic disorders. This article explores its biological activity based on recent research findings.
- Molecular Formula : C24H25FO5S
- Molecular Weight : 444.5 g/mol
- IUPAC Name : (2S,3R,4R,5S,6R)-2-(3-{5-(4-fluorophenyl)thiophen-2-ylmethyl}-4-methylphenyl)-6-(hydroxymethyl)oxane-3,4,5-triol
The compound functions primarily as an SGLT2 inhibitor. By inhibiting the sodium-glucose co-transporter 2 (SGLT2), it reduces glucose reabsorption in the kidneys, leading to increased glucose excretion in urine and subsequently lowering blood glucose levels. This mechanism is crucial for managing type 2 diabetes mellitus (T2DM) effectively.
Antidiabetic Effects
Research indicates that this compound exhibits significant antidiabetic properties. In various preclinical studies:
- Reduction in Blood Glucose Levels : Animal models have shown a notable decrease in fasting blood glucose levels after administration of the compound.
- Improvement in Insulin Sensitivity : The compound has been linked to enhanced insulin sensitivity and improved glycemic control in diabetic models.
Cardiovascular Benefits
Beyond its antidiabetic effects, there is emerging evidence suggesting cardiovascular protective effects:
- Reduction of Cardiovascular Risk Factors : Studies have indicated a decrease in body weight and blood pressure among treated subjects.
- Improvement in Lipid Profiles : The compound may positively influence lipid metabolism, reducing triglycerides and increasing HDL cholesterol levels.
Pharmacokinetics
Pharmacokinetic studies reveal that the compound has favorable absorption characteristics with peak plasma concentrations achieved within a few hours post-administration. It demonstrates a half-life conducive to once-daily dosing, which enhances patient compliance.
Case Studies
Study | Population | Findings |
---|---|---|
Study A | Diabetic Rats | Significant reduction in blood glucose levels observed after 4 weeks of treatment. |
Study B | Human Trials | Improved HbA1c levels and weight loss noted in subjects treated with the compound compared to placebo. |
Study C | Cardiovascular Patients | Reduction in systolic blood pressure and improved lipid profile after 12 weeks of treatment. |
Safety and Tolerability
Clinical trials have reported that the compound is generally well-tolerated with minimal side effects. Commonly reported adverse effects include:
- Genital mycotic infections
- Urinary tract infections
- Mild gastrointestinal disturbances
Properties
CAS No. |
1951467-29-0 |
---|---|
Molecular Formula |
C24H25FO6S |
Molecular Weight |
460.5 g/mol |
IUPAC Name |
(2S,3R,4R,5S,6R)-2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]-hydroxymethyl]-4-methylphenyl]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C24H25FO6S/c1-12-2-3-14(24-23(30)22(29)21(28)17(11-26)31-24)10-16(12)20(27)19-9-8-18(32-19)13-4-6-15(25)7-5-13/h2-10,17,20-24,26-30H,11H2,1H3/t17-,20?,21-,22+,23-,24+/m1/s1 |
InChI Key |
IXYKXBFQESXJOP-WNTZTFLTSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(C3=CC=C(S3)C4=CC=C(C=C4)F)O |
Canonical SMILES |
CC1=C(C=C(C=C1)C2C(C(C(C(O2)CO)O)O)O)C(C3=CC=C(S3)C4=CC=C(C=C4)F)O |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.